molecular formula C8H5F3N2 B032727 4-Amino-3-(trifluoromethyl)benzonitrile CAS No. 327-74-2

4-Amino-3-(trifluoromethyl)benzonitrile

Cat. No.: B032727
CAS No.: 327-74-2
M. Wt: 186.13 g/mol
InChI Key: MWLZJOBGDXBMBP-UHFFFAOYSA-N
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Description

4-Amino-3-trifluoromethylbenzonitrile is an organic compound with the chemical formula C8H5F3N2. It is a light yellow to orange crystalline solid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of pharmaceuticals and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 4-Amino-3-trifluoromethylbenzonitrile involves the following steps:

This acid is then reacted with liquid ammonia under pressure to form 4-amino-2-trifluoromethylbenzamide, which is dehydrated to yield 4-Amino-3-trifluoromethylbenzonitrile .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-trifluoromethylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used for substitution reactions.

Major Products

Scientific Research Applications

4-Amino-3-trifluoromethylbenzonitrile is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-cyanobenzotrifluoride
  • 4-Cyano-2-trifluoromethyl aniline
  • 4-Amino-3-iodobenzonitrile

Uniqueness

4-Amino-3-trifluoromethylbenzonitrile is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties are desirable .

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLZJOBGDXBMBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381459
Record name 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327-74-2
Record name 4-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3-(TRIFLUOROMETHYL)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Iodo-2-trifluoromethylphenylamine (50 mg, 0.17 mmol), Zn(CN)2 (0.88 eq, 0.15 mmol, 18.00 mg), and Pd(PPh3)4 (0.1 eq, 0.02 mmol, 19.64 mg) were added in DMF. Zn(CN)2 (0.88 eq, 0.15 mmol, 18.00 mg) and Pd(PPh3)4 (0.1 eq, 0.02 mmol, 19.64 mg) were added into the reaction mixture. The reaction mixture was stirred for 12 hr. The reaction mixture was purified according to step 1 of Example 8 to give a title product as a yellow solid (31.4 mg, 99.28%).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
19.64 mg
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
18 mg
Type
catalyst
Reaction Step Two
Quantity
19.64 mg
Type
catalyst
Reaction Step Two
Yield
99.28%

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